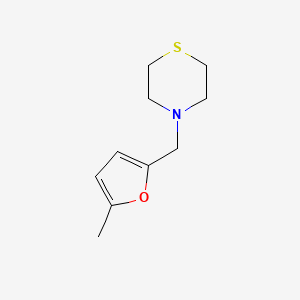
4-((5-Methylfuran-2-yl)methyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((5-Methylfuran-2-yl)methyl)thiomorpholine” is a chemical compound with a molecular weight of 197.3. It is a functionalized molecule with specific molecular sites .
Synthesis Analysis
The synthesis of this compound involves specific molecular sites that make it a promising approach for detection of cation in UV-visible and fluorescence spectroscopy . The synthesized receptor was found selective for La3+ among various metal ions .Molecular Structure Analysis
The binding nature of this compound with La3+ ion was analyzed by UV-visible, fluorescence, IR, mass spectroscopy, and cyclic voltammetric studies . The stoichiometry was established to be 1:1 by Benesi-Hildebrand, mole-ratio method, and method of continuous variation (Job’s method) with good association affinity .Chemical Reactions Analysis
The compound has been found to have a strong binding with La3+ ion, as indicated by a binding energy of -62.387 kcal/mol through Density Function Theory . The electron transfer energy of Higher occupied molecular orbital (HOMO) to Lower unoccupied molecular orbital (LUMO) is about 4.662 eV for the complex .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 197.3 and a molecular formula of C10H15NOS.Aplicaciones Científicas De Investigación
Metal-Catalyzed Reactions
The synthesis of 4-((5-Methylfuran-2-yl)methyl)thiomorpholine involves combining 2-acetylpyridine with 5-methylfurfural, an aldehyde derived from biomass . Due to its chelating properties, this compound has been tested as a ligand in metal-catalyzed reactions. For instance, it was employed in the Ni-catalyzed dimerization of benzyl bromide .
Photovoltaic Devices
Terpyridine derivatives, such as 4-((5-Methylfuran-2-yl)methyl)thiomorpholine , find applications in photovoltaic devices. Their ability to form complexes with various metals makes them suitable for enhancing charge transport and light absorption in solar cells .
Sensors
Functionalized terpyridines exhibit promising sensor properties. Researchers have explored their use in chemical sensing, fluorescence-based detection, and electrochemical sensing . While specific studies on this compound are scarce, its structural features suggest potential sensor applications.
Construction of Metal-Organic Frameworks (MOFs)
Terpyridines contribute to the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. Incorporating 4-((5-Methylfuran-2-yl)methyl)thiomorpholine into MOFs could enhance their properties .
Antibacterial Activity
While not directly studied for antibacterial effects, related furan derivatives have shown promise. For instance, 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives exhibited antibacterial activity against Staphylococcus aureus . Further exploration of similar compounds could reveal potential antimicrobial properties.
Mecanismo De Acción
Propiedades
IUPAC Name |
4-[(5-methylfuran-2-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-9-2-3-10(12-9)8-11-4-6-13-7-5-11/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAGHIGGKBFZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methylfuran-2-yl)methyl]thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

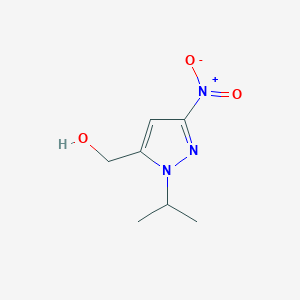
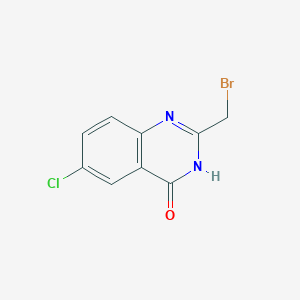
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)
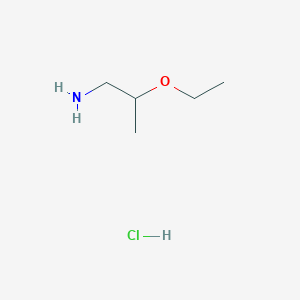
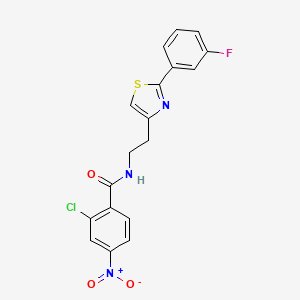
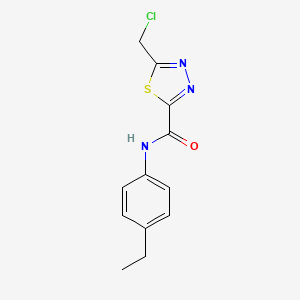
![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)
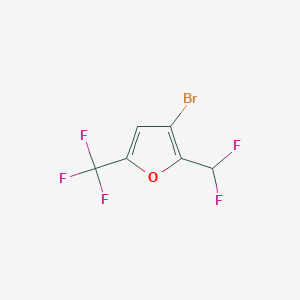
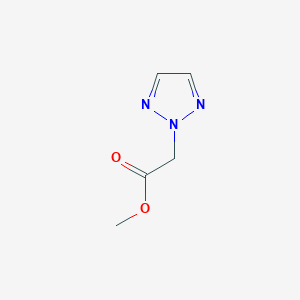
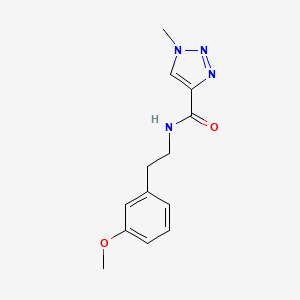
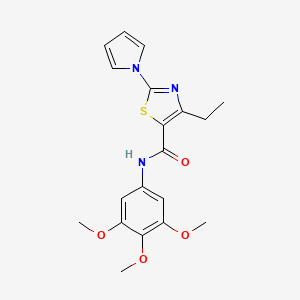
![N-(2-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2537913.png)
![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)